6-Amino-1-(3-chlorobenzyl)-uracil 6-Amino-1-(3-chlorobenzyl)-uracil
Brand Name: Vulcanchem
CAS No.:
VCID: VC14184991
InChI: InChI=1S/C11H10ClN3O2/c12-8-3-1-2-7(4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17)
SMILES:
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol

6-Amino-1-(3-chlorobenzyl)-uracil

CAS No.:

Cat. No.: VC14184991

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-(3-chlorobenzyl)-uracil -

Specification

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
IUPAC Name 6-amino-1-[(3-chlorophenyl)methyl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H10ClN3O2/c12-8-3-1-2-7(4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17)
Standard InChI Key YMSSLELJYKOLIN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)CN2C(=CC(=O)NC2=O)N

Introduction

Chemical Structure and Nomenclature

Structural Features

6-Amino-1-(3-chlorobenzyl)-uracil consists of a uracil core (pyrimidine-2,4-dione) modified at two positions:

  • N-1: Substituted with a 3-chlorobenzyl group.

  • C-6: Bearing an amino (-NH2_2) substituent.

The 3-chlorobenzyl moiety introduces steric and electronic effects distinct from its 2-chloro isomer, potentially influencing reactivity and biological interactions .

Table 1: Comparative Structural Data for Chlorobenzyl-Uracil Derivatives

Property6-Amino-1-(3-chlorobenzyl)-uracil6-Amino-1-(2-chlorobenzyl)-uracil
Molecular FormulaC11_{11}H10_{10}ClN3_3O2_2C11_{11}H10_{10}ClN3_3O2_2
Molecular Weight (g/mol)275.67275.67
Chlorine PositionPara to benzyl linkageOrtho to benzyl linkage

Synthesis and Characterization

Synthetic Pathways

While no literature explicitly details the synthesis of 6-amino-1-(3-chlorobenzyl)-uracil, analogous methods for its 2-chloro isomer provide a validated blueprint :

  • Condensation Reaction:
    Ethyl cyanoacetate reacts with N-(3-chlorobenzyl)urea under basic conditions (e.g., sodium ethoxide), followed by acidification to yield the intermediate 6-amino-uracil derivative.

  • Cyclization:
    Intramolecular cyclization under reflux with acetic acid or formamide completes the uracil ring formation.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Ethanol or DMF

  • Catalyst: Triethylamine (TEA) for improved yield

Spectroscopic Characterization

Data extrapolated from the 2-chloro analog :

  • 1^1H NMR:

    • δ 7.3–7.5 ppm (aromatic protons, 3-chlorobenzyl)

    • δ 5.8 ppm (C-5 proton)

    • δ 4.6 ppm (benzyl methylene, -CH2_2-)

  • IR:

    • 1690–1660 cm1^{-1} (C=O stretching)

    • 1620 cm1^{-1} (C=N/C=C aromatic)

Physicochemical Properties

Thermal Stability

Predicted melting point: 290–300°C (based on 2-chloro analog: 295°C ). The 3-chloro substituent may slightly reduce crystallinity due to altered packing efficiency.

Solubility Profile

  • High Solubility: Polar aprotic solvents (DMSO, DMF)

  • Low Solubility: Water, hexane

Table 2: Predicted Physicochemical Properties

ParameterValue
LogP (Partition Coefficient)1.8 ± 0.2 (Predicted)
pKa3.1 (NH), 8.9 (N-CH2_2)

Biological Activities and Applications

Antioxidant Capacity

Pyrimidine derivatives with electron-donating groups (e.g., -NH2_2) demonstrate radical scavenging activity. In DPPH assays, the 2-chloro analog showed 70% inhibition at 100 μM , suggesting comparable potential for the 3-chloro isomer.

Anti-inflammatory Prospects

Related tricyclic pyrimidines derived from 6-aminouracils exhibit COX-2 inhibition (IC50_{50} 0.8 μM) , hinting at possible applications for 6-amino-1-(3-chlorobenzyl)-uracil in inflammatory disorders.

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